![molecular formula C16H9F3O6 B6410312 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261988-94-6](/img/structure/B6410312.png)
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (3,5-DCPA) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 290.25 g/mol. 3,5-DCPA is a versatile compound, with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block for pharmaceuticals. It is also used as a fluorescent dye in cell imaging and as a substrate for enzyme assays. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is also used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Mechanism of Action
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a carboxylic acid, which can be deprotonated by a base or an enzyme. The deprotonated 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can then interact with other molecules, such as proteins, DNA, or other organic compounds. The interaction between 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and these molecules can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can act as a chelating agent, binding to metals such as iron, copper, and zinc and preventing them from causing oxidative damage.
Advantages and Limitations for Lab Experiments
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively non-toxic compound, making it safe to use in experiments. However, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be unstable in some conditions, and it can react with other compounds, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs. It could also be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new fluorescent dyes for cell imaging. Finally, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new enzyme assays for the study of biochemical processes.
Synthesis Methods
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by reacting 3-bromo-5-trifluoromethylbenzoic acid with 3,5-dicarboxybenzaldehyde in the presence of a base. The reaction yields a mixture of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, 95% and 3,5-dicarboxybenzyl alcohol, which can be separated by column chromatography. The reaction can also be catalyzed by an acid, such as p-toluenesulfonic acid.
properties
IUPAC Name |
5-[3-carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O6/c17-16(18,19)12-5-8(3-11(6-12)15(24)25)7-1-9(13(20)21)4-10(2-7)14(22)23/h1-6H,(H,20,21)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDVTLSPZYIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691901 |
Source
|
Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261988-94-6 |
Source
|
Record name | 5'-(Trifluoromethyl)[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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